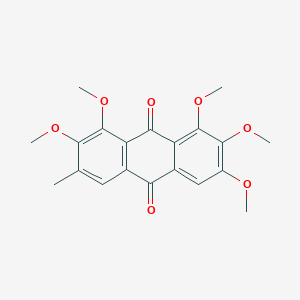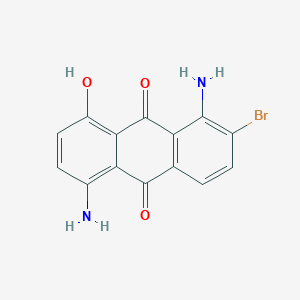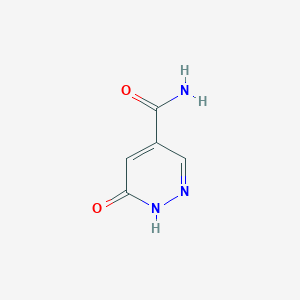
6-Oxo-1,6-dihydropyridazine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxo-1,6-dihydropyridazine-4-carboxamide is a heterocyclic compound with a pyridazine ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,6-dihydropyridazine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds, followed by oxidation to form the desired pyridazine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxo-1,6-dihydropyridazine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the oxo group to hydroxyl.
Substitution: Nucleophilic substitution reactions at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine dicarboxylic acids, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
6-Oxo-1,6-dihydropyridazine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Oxo-1,6-dihydropyridazine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the JNK2 enzyme, thereby modulating the NF-κB/MAPK signaling pathways. This inhibition leads to reduced inflammation and potential anti-cancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: Similar structure but different functional groups.
1-Benzyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Contains a benzyl group, offering different reactivity and applications.
Uniqueness
6-Oxo-1,6-dihydropyridazine-4-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its ability to inhibit JNK2 and modulate key signaling pathways sets it apart from other similar compounds .
Propriétés
Numéro CAS |
1935196-90-9 |
|---|---|
Formule moléculaire |
C5H5N3O2 |
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
6-oxo-1H-pyridazine-4-carboxamide |
InChI |
InChI=1S/C5H5N3O2/c6-5(10)3-1-4(9)8-7-2-3/h1-2H,(H2,6,10)(H,8,9) |
Clé InChI |
WHZFQZPLYVKTAE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NNC1=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13133885.png)

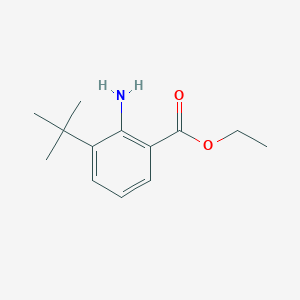
![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13133889.png)
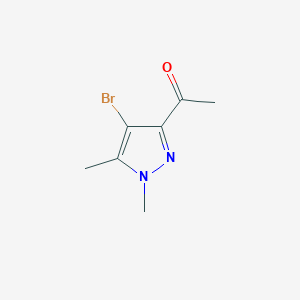

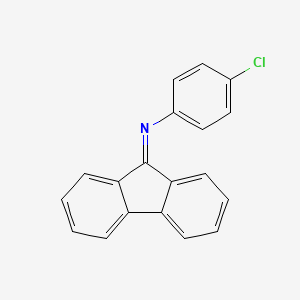

![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)


![5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13133947.png)
